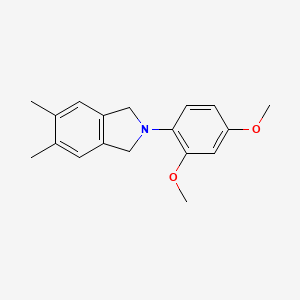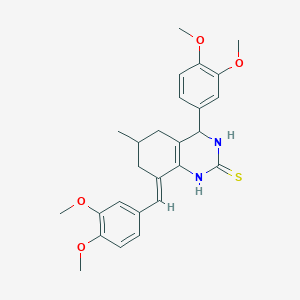![molecular formula C26H20ClN5O B11593647 5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B11593647.png)
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms) fused with a quinazoline ring (a bicyclic system with a benzene ring fused to a pyrimidine ring). The benzyl group and the chloro substituent add further complexity.
-
Biological Relevance: : This compound is not only a synthetic curiosity but also plays a role in various biological processes. It’s worth noting that the quinazoline moiety is found in several natural products and pharmaceuticals.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:
-
Condensation Reaction
- Starting materials: 6-chloro-4-phenylquinazoline-2-amine and 6-methylpyrimidin-4(1H)-one.
- Reaction: Condensation of the two starting materials under appropriate conditions.
- Yield: The yield can vary based on reaction conditions and purification methods.
-
Multicomponent Reactions
- Multicomponent reactions involving quinazoline derivatives, pyrimidinones, and benzyl compounds can lead to the desired product.
Industrial Production
While there isn’t a specific industrial-scale production method for this compound, its synthesis can be adapted for larger-scale production using suitable modifications.
化学反応の分析
Reactivity
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at various functional groups.
Substitution Reactions: Substitution reactions (e.g., nucleophilic aromatic substitution) can occur at the chloro and other reactive sites.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
科学的研究の応用
Chemistry:
Building Block: Researchers use this compound as a building block for designing novel molecules.
Medicinal Chemistry: It serves as a starting point for developing potential drugs.
Biology and Medicine:
Anticancer Potential: Some derivatives of this compound exhibit antitumor activity.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Industry:
Pharmaceuticals: The compound’s derivatives find applications in drug development.
Agrochemicals: It could be relevant in designing new pesticides or herbicides.
作用機序
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
特性
分子式 |
C26H20ClN5O |
|---|---|
分子量 |
453.9 g/mol |
IUPAC名 |
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H20ClN5O/c1-16-20(14-17-8-4-2-5-9-17)24(33)31-25(28-16)32-26-29-22-13-12-19(27)15-21(22)23(30-26)18-10-6-3-7-11-18/h2-13,15H,14H2,1H3,(H2,28,29,30,31,32,33) |
InChIキー |
HPONLAPGOBIIBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester](/img/structure/B11593564.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593566.png)

![(5Z)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593574.png)

![1-(4-nitrophenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide](/img/structure/B11593582.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11593584.png)
![8-butyl-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11593605.png)
![[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](8-methyloctahydroquinolin-1(2H)-yl)methanone](/img/structure/B11593616.png)
![11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11593628.png)
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11593630.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11593634.png)
![ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593635.png)

